Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a tetrahydrothieno[2,3-c]pyridine core, acetyl and carboxylate functional groups, and a dichlorophenoxyacetamido substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:
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Formation of the Thienopyridine Core: : The synthesis begins with the construction of the thienopyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
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Introduction of the Acetyl Group: : The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
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Attachment of the Dichlorophenoxyacetamido Group: : This step involves the reaction of the thienopyridine intermediate with 2,4-dichlorophenoxyacetic acid or its derivative, typically in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
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Substitution: : The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms in the dichlorophenoxy group.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it could act by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenoxyacetamido group suggests potential interactions with proteins involved in signaling pathways, while the thienopyridine core could interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine with antiplatelet activity.
Prasugrel: A more potent thienopyridine antiplatelet agent.
Uniqueness
Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The dichlorophenoxyacetamido group, in particular, differentiates it from other thienopyridines and may provide unique interactions with biological targets.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research could uncover new uses and mechanisms of action, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-10(24)23-6-5-12-15(8-23)29-18(17(12)19(26)27-2)22-16(25)9-28-14-4-3-11(20)7-13(14)21/h3-4,7H,5-6,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLXRUVDWNERAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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